![molecular formula C15H16ClNO2S B5244247 [(8-Chloro-2-methyl-3-propylquinolin-4-yl)sulfanyl]acetic acid](/img/structure/B5244247.png)
[(8-Chloro-2-methyl-3-propylquinolin-4-yl)sulfanyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of [(8-Chloro-2-methyl-3-propylquinolin-4-yl)sulfanyl]acetic acid typically involves several steps. One common method includes the reaction of 2-chloroquinoline derivatives with appropriate reagents under controlled conditions . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
[(8-Chloro-2-methyl-3-propylquinolin-4-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
Wissenschaftliche Forschungsanwendungen
This compound has shown potential in several scientific research areas:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Studies have explored its interactions with biological systems, including its potential as an antimicrobial agent.
Medicine: Research has indicated possible applications in drug development, particularly for treating infections and other diseases.
Industry: Its unique chemical properties make it valuable in various industrial processes.
Wirkmechanismus
The mechanism of action of [(8-Chloro-2-methyl-3-propylquinolin-4-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
[(8-Chloro-2-methyl-3-propylquinolin-4-yl)sulfanyl]acetic acid can be compared with other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial properties.
Camptothecin: Used in cancer treatment.
Mepacrine: Another antimalarial agent.
Eigenschaften
IUPAC Name |
2-(8-chloro-2-methyl-3-propylquinolin-4-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c1-3-5-10-9(2)17-14-11(6-4-7-12(14)16)15(10)20-8-13(18)19/h4,6-7H,3,5,8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDHEVRYABOFTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C2C(=C1SCC(=O)O)C=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
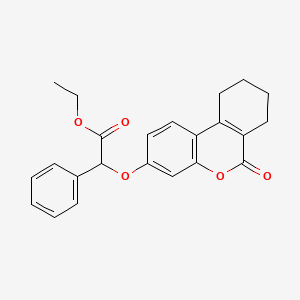
![N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]-4-(propan-2-yl)benzamide](/img/structure/B5244171.png)
![methyl 4-methyl-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B5244174.png)
![5-{[(2-benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5244176.png)
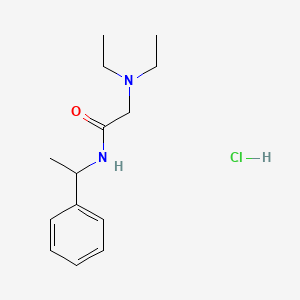
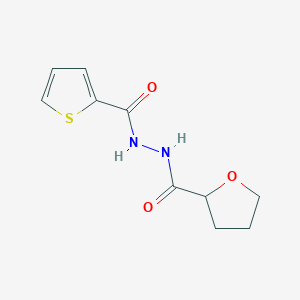
![(5Z)-2-amino-5-[[1-[2-(4-bromophenoxy)ethyl]indol-3-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B5244194.png)
![7-methyl-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5244202.png)
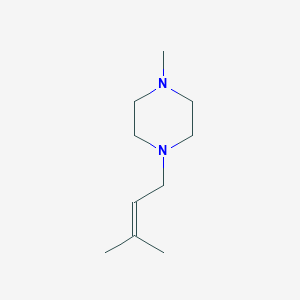
![N-(2-methoxyphenyl)-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B5244211.png)
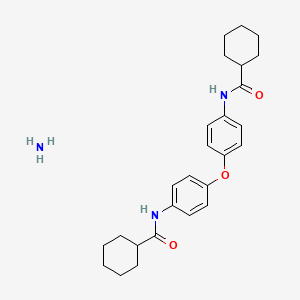
![N'-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-N,N,N'-trimethylethane-1,2-diamine](/img/structure/B5244230.png)
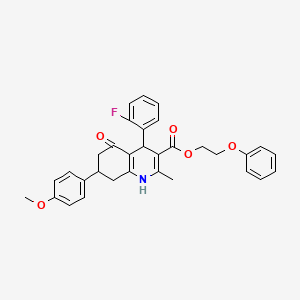
![(2E)-N-isobutyl-N-{[1-(2-methoxybenzyl)piperidin-4-yl]methyl}but-2-enamide](/img/structure/B5244275.png)
